molecular formula C21H20N4O3S B2990781 N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 899969-46-1

N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

Cat. No.: B2990781
CAS No.: 899969-46-1
M. Wt: 408.48
InChI Key: FJSHQBQDANLRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-amide (oxamide) core linking two distinct moieties:

  • Heterocyclic substituent: A 2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl group, combining a sulfur-containing thiophene ring fused with a pyrazole. This scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial properties.

The oxamide bridge likely enhances conformational rigidity and hydrogen-bonding capacity, which can influence target binding and pharmacokinetic properties. Structural validation tools like SHELX and WinGX/ORTEP (used for crystallographic refinement and visualization) are critical for confirming its geometry and intermolecular interactions .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-28-18-10-6-5-7-14(18)11-22-20(26)21(27)23-19-16-12-29-13-17(16)24-25(19)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSHQBQDANLRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. The structure consists of a thieno[3,4-c]pyrazole core substituted with a methoxyphenyl group and an oxamide functional group.

Molecular Formula: C19H20N2O2S
Molecular Weight: 344.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation: The compound may act as a modulator of specific neurotransmitter receptors, influencing pathways related to pain and inflammation.
  • Enzyme Inhibition: It has been suggested that the oxamide moiety could inhibit certain enzymes involved in metabolic processes, potentially leading to anti-inflammatory effects.

Antinociceptive Effects

Several studies have demonstrated the antinociceptive properties of compounds similar to this compound. In animal models, these compounds have shown significant reductions in pain responses when administered via various routes.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity by downregulating pro-inflammatory cytokines and inhibiting the activation of NF-kB pathways. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Case Studies

  • Study on Pain Models:
    • In a controlled study using rat models of acute pain, administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups (p < 0.05).
  • Inflammation Assessment:
    • A recent study assessed the compound's effect on carrageenan-induced paw edema in rats. Results showed a marked decrease in edema formation at doses of 10 mg/kg and 20 mg/kg, indicating strong anti-inflammatory activity.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference Study
AntinociceptiveSignificant pain relief
Anti-inflammatoryReduced edema in rat models
Enzyme inhibitionModulation of metabolic enzymes

Comparison with Similar Compounds

Key Structural Analogs and Their Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features Reference
N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide C₁₉H₁₈N₃O₃S - 2,3-Dimethylphenyl
- Furan-2-carboxamide
376.43 g/mol Increased hydrophobicity from dimethylphenyl; furan may reduce metabolic stability.
N-[2-(4-Methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide C₁₉H₂₃N₃O₃S - 4-Methoxyphenyl
- Cyclohexanecarboxamide
373.50 g/mol Cyclohexane enhances lipophilicity; 4-methoxy positional isomer may alter electronic effects.
N1-(2-Phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide C₂₂H₂₈N₄O₂S - 3,3,5-Trimethylcyclohexyl
- Oxalamide (similar to target)
412.60 g/mol Bulky trimethylcyclohexyl group improves steric hindrance but may reduce solubility.
Target Compound: N-[(2-Methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide C₂₂H₂₁N₄O₃S - 2-Methoxyphenylmethyl
- Oxamide bridge
~437.5 g/mol* Balanced solubility (methoxy) and rigidity (oxamide); phenyl group may enhance π-π stacking. N/A

*Estimated based on similar compounds.

Critical Structural and Functional Comparisons

Substituent Effects: The 2-methoxyphenylmethyl group in the target compound offers better aqueous solubility compared to the 2,3-dimethylphenyl () and cyclohexanecarboxamide () groups, which are more hydrophobic .

inductive) and steric interactions with biological targets . The 3,3,5-trimethylcyclohexyl group () introduces significant steric bulk, which might hinder binding to flat enzymatic pockets compared to the target’s planar phenyl group .

Metabolic Stability: The furan ring () is prone to oxidative metabolism, whereas the target’s thienopyrazole core (with sulfur) and methoxy group may confer greater stability .

Crystallographic and Computational Insights

  • SHELX and WinGX/ORTEP have been instrumental in resolving the crystal structures of analogs, confirming bond lengths, angles, and packing arrangements. For example, the oxalamide bridge in was validated using SHELX refinement .
  • Structure validation protocols () ensure consistency in comparing geometric parameters (e.g., torsion angles) across analogs, highlighting conformational differences influenced by substituents .

Q & A

Q. What synthetic strategies are recommended for preparing N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide?

  • Methodological Answer : The synthesis of this compound can be approached via multi-step organic reactions. A plausible route involves:
  • Substitution reactions : Alkaline conditions for nucleophilic substitution (e.g., replacing halogens with methoxyphenylmethyl groups, as seen in similar intermediates ).
  • Reductive amination : Use of iron powder under acidic conditions to reduce nitro groups to amines, as demonstrated in analogous aniline derivatives .
  • Condensation : Oxamide formation via coupling of amines and carbonyl derivatives, employing condensing agents like EDCI or DCC in anhydrous solvents .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the final product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the thienopyrazole ring) .
  • Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., expected [M+H]+ ion for C22_{22}H21_{21}N3_3O3_3S).
  • X-ray Crystallography : For absolute configuration determination, as applied to structurally related thienopyrazole derivatives .
  • IR Spectroscopy : Confirmation of carbonyl (oxamide C=O stretch at ~1680 cm1^{-1}) and secondary amide (N-H bend at ~1550 cm1^{-1}) groups .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer :
  • Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity) impacting yield .
  • Response Surface Methodology (RSM) : Central composite designs to model interactions between variables (e.g., reaction time vs. temperature) and predict optimal conditions .
  • Validation : Replicate runs under predicted optimal conditions to confirm reproducibility. For example, highlights DoE’s role in reducing experimental trials while capturing non-linear relationships in reaction optimization.

Q. What computational approaches are suitable for predicting the biological activity or reactivity of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) to explore electronic properties (HOMO/LUMO energies) and nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases or GPCRs, given the thienopyrazole scaffold’s prevalence in inhibitors) .
  • Machine Learning : Train models on existing bioactivity data (e.g., PubChem BioAssay) to predict ADMET properties or target affinity .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity using multiple techniques (e.g., enzymatic assays vs. cell-based viability tests) .
  • Structural Confirmation : Re-examine compound purity via HPLC and NMR to rule out degradation or isomerization .
  • Contextual Analysis : Account for assay conditions (e.g., buffer pH, co-solvents) that may alter ligand-receptor binding kinetics. emphasizes the importance of standardized protocols for comparative studies.

Data Contradiction and Validation

Q. What strategies resolve discrepancies in reported synthetic yields for structurally similar compounds?

  • Methodological Answer :
  • Reproducibility Checks : Replicate literature procedures with strict adherence to documented conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., incomplete reduction intermediates) that may depress yields .
  • Scale-Dependent Effects : Investigate whether yield variations arise from differences in reaction scale (e.g., heat transfer limitations in large batches) .

Experimental Design and Mechanistic Studies

Q. How can reaction mechanisms for key steps (e.g., oxamide formation) be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or 1H^1H-NMR to identify rate-determining steps .
  • Isotopic Labeling : Use 15N^{15}N-labeled amines to trace amide bond formation via mass spectrometry .
  • Computational Transition State Analysis : Identify plausible intermediates and activation barriers using Gaussian or ORCA software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.